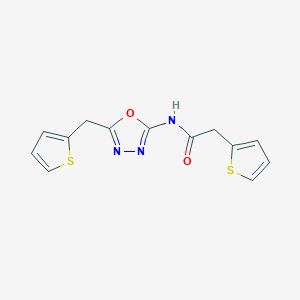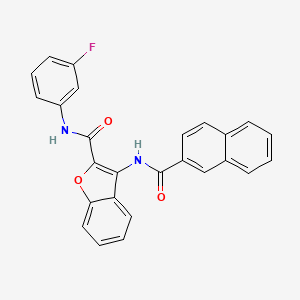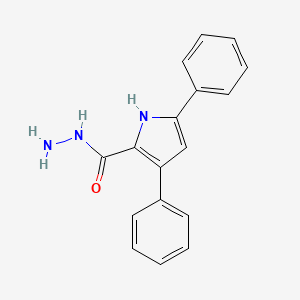![molecular formula C12H16N4O4S2 B2515435 N-(2-(4-オキソチエノ[3,2-d]ピリミジン-3(4H)-イル)エチル)モルホリン-4-スルホンアミド CAS No. 1903771-19-6](/img/structure/B2515435.png)
N-(2-(4-オキソチエノ[3,2-d]ピリミジン-3(4H)-イル)エチル)モルホリン-4-スルホンアミド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)morpholine-4-sulfonamide is a sulfonamide derivative that is part of a broader class of compounds known for their potential biological activities, including antitumor and antibacterial properties. The core structure of this compound is a thieno[3,2-d]pyrimidine moiety, which is a bicyclic system consisting of a thiophene ring fused to a pyrimidine ring. This core is functionalized with various substituents that can significantly alter the compound's physical, chemical, and biological properties.
Synthesis Analysis
The synthesis of related sulfonamide derivatives often involves multi-step reactions starting from simple precursors. For instance, the electrochemical synthesis of sulfonamide derivatives can be achieved through the anodic oxidation of compounds like 2,5-diethoxy-4-morpholinoaniline in the presence of arylsulfinic acids, leading to the formation of mono- and disulfone derivatives by controlling the exerted potentials . Another approach for synthesizing pyrimidinyl sulfonamide derivatives involves the condensation of starting materials such as 4-nitrobenzenesulfonyl guanidine with ethyl acetoacetate, followed by further functionalization to yield the final product . These methods highlight the versatility and adaptability of synthetic routes to obtain a wide range of sulfonamide derivatives, including the one .
Molecular Structure Analysis
The molecular structure of thieno[3,2-d]pyrimidine derivatives is characterized by the presence of the fused thiophene and pyrimidine rings. The substitution pattern on these rings, particularly at the 2, 3, and 4 positions of the pyrimidine ring, is crucial for the biological activity of these compounds. The molecular structure is often confirmed by techniques such as X-ray crystallography, which provides precise information about the bond lengths, bond angles, and overall geometry of the molecule . Additionally, computational methods like density functional theory (DFT) can be used to optimize the geometry and predict the electronic properties of these compounds, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which are indicative of the compound's reactivity .
Chemical Reactions Analysis
Sulfonamide derivatives can participate in various chemical reactions due to their functional groups. The sulfonamide moiety itself is known for its stability and resistance to hydrolysis, which makes these compounds suitable for biological applications. The thieno[3,2-d]pyrimidine core can undergo reactions typical for aromatic heterocycles, such as electrophilic substitution, and can be further functionalized to enhance its biological activity. The presence of additional functional groups, such as morpholine, can also influence the reactivity and interaction of these compounds with biological targets .
Physical and Chemical Properties Analysis
The physical and chemical properties of N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)morpholine-4-sulfonamide and related compounds are influenced by their molecular structure. These properties include solubility, melting point, and stability, which are important for the compound's application as a drug. The crystal structure analysis provides insights into the solid-state properties, while the MEP surface map obtained from theoretical calculations can give an indication of the compound's polarity and potential interactions with biological molecules . The antiproliferative activity of these compounds against various cancer cell lines, as well as their antibacterial activity, is a direct result of their chemical structure and properties .
科学的研究の応用
特性
IUPAC Name |
N-[2-(4-oxothieno[3,2-d]pyrimidin-3-yl)ethyl]morpholine-4-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N4O4S2/c17-12-11-10(1-8-21-11)13-9-15(12)3-2-14-22(18,19)16-4-6-20-7-5-16/h1,8-9,14H,2-7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REVGPMIXPMVRCG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)NCCN2C=NC3=C(C2=O)SC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N4O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-oxoimidazolidin-1-yl)-N-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)acetamide](/img/structure/B2515353.png)

![N-(3-methoxyphenyl)-2-((3-(4-methoxyphenyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2515362.png)
![2-{[2-(2,4-Dichlorophenoxy)phenyl]methylene}malononitrile](/img/structure/B2515363.png)
amino]-5-[3-(dimethylamino)acryloyl]-3-(4-fluorobenzyl)-2,4(1H,3H)-pyrimidinedione](/img/structure/B2515364.png)


![N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]-2-phenoxyacetamide](/img/structure/B2515368.png)
![ethyl 1-methyl-3-[(phenylsulfanyl)methyl]-1H-thieno[2,3-c]pyrazole-5-carboxylate](/img/structure/B2515370.png)

![(2S,4As,8aS)-1-[(E)-5-hydroxy-3-methylpent-3-enyl]-2,5,5,8a-tetramethyl-3,4,4a,6,7,8-hexahydro-1H-naphthalen-2-ol](/img/structure/B2515373.png)
![N-((4-cyclohexylthiazol-2-yl)methyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2515374.png)
![4-[4-[3-(4-chlorophenoxy)propyl]piperazin-1-yl]-1H-indole](/img/structure/B2515375.png)